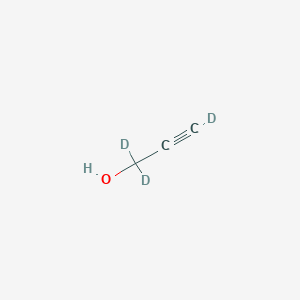![molecular formula C9H5FOS B15293515 7-Fluorobenzo[b]thiophene-4-carbaldehyde](/img/structure/B15293515.png)
7-Fluorobenzo[b]thiophene-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluorobenzo[b]thiophene-4-carbaldehyde is a fluorinated derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[b]thiophene-4-carbaldehyde typically involves the fluorination of benzo[b]thiophene derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzo[b]thiophene. The process includes halogenation, followed by formylation to introduce the aldehyde group at the desired position .
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluorobenzo[b]thiophene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Fluorobenzo[b]thiophene-4-carboxylic acid.
Reduction: 7-Fluorobenzo[b]thiophene-4-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives.
Aplicaciones Científicas De Investigación
7-Fluorobenzo[b]thiophene-4-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Fluorobenzo[b]thiophene-4-carbaldehyde is primarily related to its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes or receptors involved in various biological pathways .
Comparación Con Compuestos Similares
4-Fluorobenzo[b]thiophene: Another fluorinated derivative with similar chemical properties but different substitution patterns.
7-Fluorobenzo[b]thiophene: Lacks the aldehyde group, leading to different reactivity and applications.
Benzo[b]thiophene-4-carbaldehyde: Similar structure but without the fluorine atom, affecting its chemical behavior and biological activity.
Uniqueness: 7-Fluorobenzo[b]thiophene-4-carbaldehyde stands out due to the presence of both the fluorine atom and the aldehyde group. This combination imparts unique reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C9H5FOS |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
7-fluoro-1-benzothiophene-4-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-5H |
Clave InChI |
COVNYKQMKWUNOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1C=O)C=CS2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


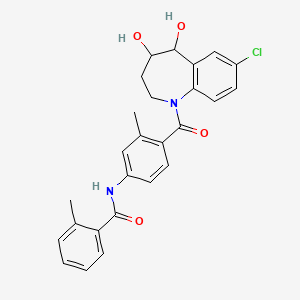
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)
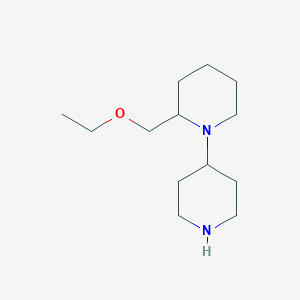
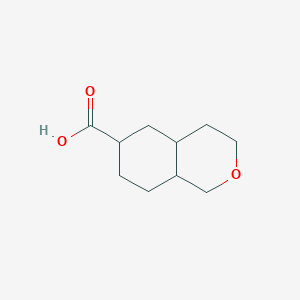

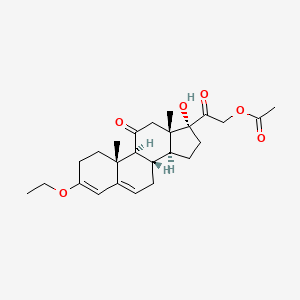
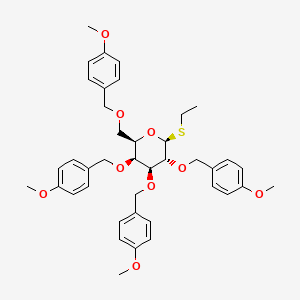
![[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene](/img/structure/B15293474.png)

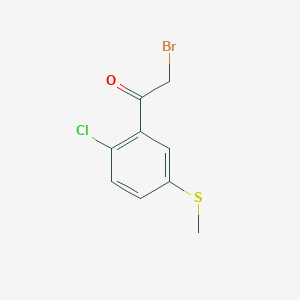
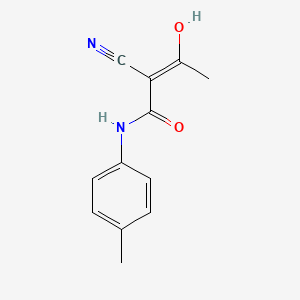

![(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol](/img/structure/B15293509.png)
